(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
CAS No.: 896847-90-8
Cat. No.: VC4741726
Molecular Formula: C20H12FNO5S
Molecular Weight: 397.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896847-90-8 |
|---|---|
| Molecular Formula | C20H12FNO5S |
| Molecular Weight | 397.38 |
| IUPAC Name | [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
| Standard InChI | InChI=1S/C20H12FNO5S/c21-14-1-4-16(5-2-14)28(24,25)27-15-3-6-17-18(12-15)26-19(20(17)23)11-13-7-9-22-10-8-13/h1-12H/b19-11- |
| Standard InChI Key | YOZNQAPVJOCPOC-ODLFYWEKSA-N |
| SMILES | C1=CC(=CC=C1F)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Introduction
(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives. It features a unique chemical structure, incorporating both benzofuran and pyridine moieties, which are known for their diverse biological activities and potential applications in medicinal chemistry .
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of conditions such as temperature and solvent choice. Common solvents include dichloromethane or toluene, and specific catalysts or bases may be used to optimize yield and purity.
Chemical Reactions
Reactions involving this compound often require specific reagents. For example, lithium aluminum hydride can be used for reduction steps, while sodium hydride is suitable for deprotonation reactions.
Biological Activities and Potential Applications
Compounds within the benzofuran class are explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research into (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate focuses on its potential anticancer properties, possibly through mechanisms like apoptosis induction and cell cycle arrest.
Synonyms and Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 1862397 |
| CAS Number | 896847-90-8 |
| IUPAC Name | [(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
| InChIKey | YOZNQAPVJOCPOC-ODLFYWEKSA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume